1,3,5-tri(1H-imidazol-1-yl)benzene
Overview
Description
1,3,5-tri(1H-imidazol-1-yl)benzene is an organic compound with the molecular formula C15H12N6 . It is a white to orange to green powder or crystal .
Synthesis Analysis
The synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene has been reported in the literature. For instance, it has been used as an organic linker in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of Al, Cr, and Cu as metal ions .Chemical Reactions Analysis
1,3,5-tri(1H-imidazol-1-yl)benzene has been used in the synthesis of new drugs, such as anti-tumor drugs, antiviral drugs, and antibacterial drugs . It has also been used as an organic linker in the synthesis of MOFs .Physical And Chemical Properties Analysis
1,3,5-tri(1H-imidazol-1-yl)benzene is a solid at 20°C and should be stored under inert gas . It has a molecular weight of 276.30 g/mol . The compound has a melting point of 303°C and a maximum absorption wavelength of 296 nm .Scientific Research Applications
Application in Metal-Organic Frameworks (MOFs) Synthesis
Field
Chemical Engineering and Materials Science
Summary
“1,3,5-tri(1H-imidazol-1-yl)benzene” (TIBM) is used as an organic linker in the synthesis of MOFs. MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Method
The TIBM organic linker is combined with metal ions (Al, Cr, and Cu) to form MOFs. The formed TIBM crystal powders are characterized by scanning electron microscopy (SEM) for morphology, powder X-ray diffraction (XRD) for crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements for thermal stability .
Results
The TIBM-Cu MOF showed excellent CO2 adsorption capacity (3.60 mmol/g) at 1 bar and 298 K, due to the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .
Application in Supramolecular Columnar Liquid Crystals
Field
Materials Science and Chemistry
Summary
“1,3,5-tri(1H-imidazol-1-yl)benzene” is used in the design and formation of a new kind of supramolecular columnar liquid crystal with a broad mesomorphic range, good thermal stability, and strong fluorescence .
Method
The compound is formed by the H-bonding between “1,3,5-tri(1H-imidazol-1-yl)benzene” and serial gallic acid derivatives .
Results
The resulting supramolecular columnar liquid crystal exhibits a broad mesomorphic range (up to 164.9 °C), good thermal stability, and strong fluorescence .
Application in OLEDs
Field
Materials Science and Electrical Engineering
Summary
“1,3,5-tri(1H-imidazol-1-yl)benzene” can be used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters as a blue phosphorescent emitter in Organic Light Emitting Diodes (OLEDs) .
Method
The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .
Results
The resulting iridium organometallic complex can be used as a blue phosphorescent emitter in OLEDs .
Application in Biological Activities
Field
Pharmaceutical Sciences and Biochemistry
Summary
Derivatives of “1,3,5-tri(1H-imidazol-1-yl)benzene” show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Method
The derivatives of “1,3,5-tri(1H-imidazol-1-yl)benzene” are synthesized and tested for their biological activities .
Results
The results show that these derivatives exhibit a wide range of biological activities .
Application in CO2 Capture
Field
Environmental Science and Chemical Engineering
Summary
“1,3,5-tri(1H-imidazol-1-yl)benzene” is used in the synthesis of Metal-Organic Frameworks (MOFs) for CO2 capture .
Method
The TIBM organic linker is combined with metal ions to form MOFs. The formed TIBM crystal powders are characterized by scanning electron microscopy (SEM) for morphology, powder X-ray diffraction (XRD) for crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements for thermal stability .
Results
The TIBM-Cu MOF showed excellent CO2 adsorption capacity (3.60 mmol/g) at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .
Application in Synthesis of Other Compounds
Field
Chemistry
Summary
“1,3,5-tri(1H-imidazol-1-yl)benzene” can be synthesized from benzoyl chloride and 1-imidazole formaldehyde through a condensation reaction .
Method
A common synthesis method is to react benzoyl chloride with 1-imidazole formaldehyde under appropriate conditions to produce "1,3,5-tri(1H-imidazol-1-yl)benzene" .
Results
The resulting “1,3,5-tri(1H-imidazol-1-yl)benzene” can be used as a building block for the synthesis of other compounds .
Future Directions
properties
IUPAC Name |
1-[3,5-di(imidazol-1-yl)phenyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-4-19(10-16-1)13-7-14(20-5-2-17-11-20)9-15(8-13)21-6-3-18-12-21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPWMCQWTGBLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-tri(1H-imidazol-1-yl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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